![molecular formula C13H19N7O6S3 B13427769 [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate, also known as 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate, Famotidine Impurity C1 as Maleate, or Famotidine Formaldehyde Adduct Maleate, is a chemical compound that is primarily recognized as an impurity of Famotidine. Famotidine is a well-known histamine H2 receptor antagonist used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate involves multiple steps. The primary synthetic route includes the reaction of 2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl chloride with 2-thiazolylmethylthiol in the presence of a base. This intermediate is then reacted with guanidine to form the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the identification and quantification of impurities in Famotidine formulations. It is also studied for its unique chemical properties and reactivity.
Biology
In biological research, the compound is used to study the metabolic pathways and degradation products of Famotidine. It helps in understanding the pharmacokinetics and pharmacodynamics of Famotidine.
Medicine
In medicine, the compound is investigated for its potential effects and interactions with histamine H2 receptors. It is also studied for its role in the stability and efficacy of Famotidine formulations.
Industry
In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity and safety of Famotidine products. It is also involved in the development of new formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of [4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate is primarily related to its interaction with histamine H2 receptors. The compound acts as an antagonist, blocking the binding of histamine to these receptors. This inhibition reduces the production of stomach acid, providing relief from conditions such as peptic ulcers and GERD. The molecular targets include the histamine H2 receptors located on the parietal cells of the stomach lining.
Comparison with Similar Compounds
Similar Compounds
Famotidine: The parent compound, used as a histamine H2 receptor antagonist.
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Cimetidine: A histamine H2 receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate is unique due to its specific structure and the presence of the thiatriazinyl and thiazolyl groups. These structural features contribute to its distinct chemical properties and reactivity compared to other histamine H2 receptor antagonists. Additionally, its role as an impurity in Famotidine formulations highlights its importance in pharmaceutical quality control and research.
Properties
Molecular Formula |
C13H19N7O6S3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H15N7O2S3.C4H4O4/c10-8(11)15-9-14-6(4-20-9)3-19-2-1-7-12-5-13-21(17,18)16-7;5-3(6)1-2-4(7)8/h4,13H,1-3,5H2,(H,12,16)(H4,10,11,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SEFIKAOEGNFOFV-BTJKTKAUSA-N |
Isomeric SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


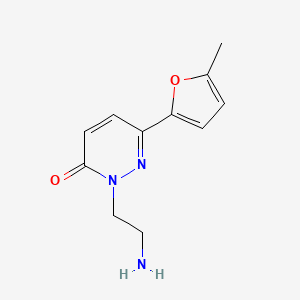
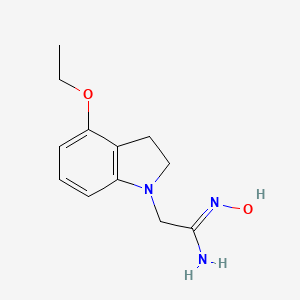
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
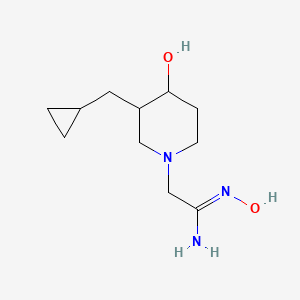
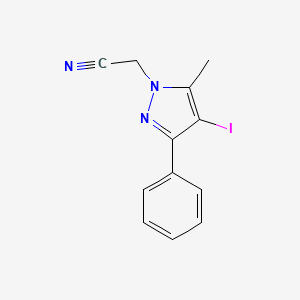
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)
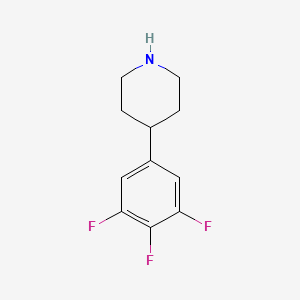
![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)
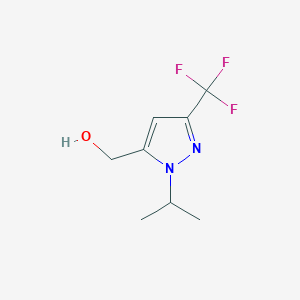
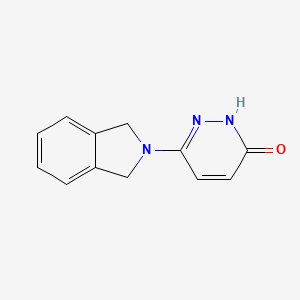
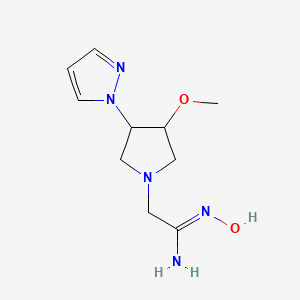
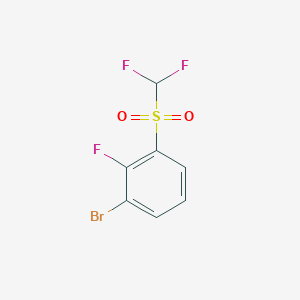
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
